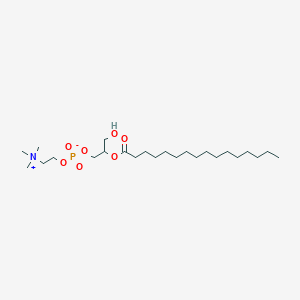
(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of phosphatidylcholine, where the acyl group is specified as palmitoyl (hexadecanoyl) and is located at position 2 . It is a significant component in biological membranes and plays a crucial role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with palmitic acid. The reaction is catalyzed by enzymes such as phospholipase A2, which facilitates the incorporation of the palmitoyl group at the sn-2 position of glycerophosphocholine .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions to ensure high yield and purity. The process includes the extraction of glycerophosphocholine from natural sources, followed by enzymatic esterification with palmitic acid. The product is then purified using chromatographic techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lysophosphatidic acid.
Hydrolysis: It can be hydrolyzed by phospholipases to produce glycerophosphocholine and palmitic acid.
Substitution: The phosphate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Catalyzed by enzymes like phospholipase A2 under physiological conditions.
Substitution: Requires nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Lysophosphatidic acid.
Hydrolysis: Glycerophosphocholine and palmitic acid.
Substitution: Various substituted phosphocholine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Plays a role in membrane biology and is used to study membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Wirkmechanismus
The compound exerts its effects by integrating into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and modulates their activity. The palmitoyl group provides hydrophobic interactions, while the phosphate group interacts with the aqueous environment, stabilizing the membrane structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysophosphatidylcholine (LPC): Similar structure but lacks the palmitoyl group.
Phosphatidylcholine (PC): Contains two acyl groups instead of one.
Lysophosphatidic acid (LPA): Lacks the choline group and has a free phosphate group.
Uniqueness
(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific palmitoyl group at the sn-2 position, which imparts distinct biophysical properties and biological functions. This specificity makes it a valuable compound for studying lipid metabolism and membrane dynamics .
Eigenschaften
CAS-Nummer |
117994-54-4 |
|---|---|
Molekularformel |
C24H50NO7P |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3 |
InChI-Schlüssel |
NEGQHKSYEYVFTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


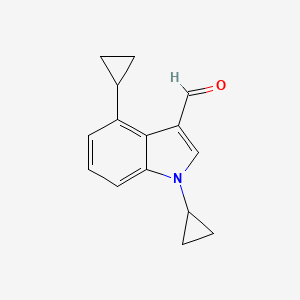
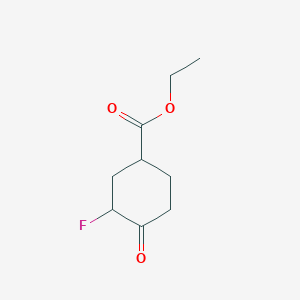
![5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13901608.png)



![[(3S)-1-phenylpyrrolidin-3-yl]methanol](/img/structure/B13901620.png)


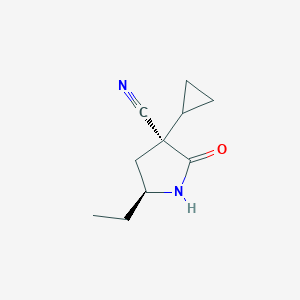

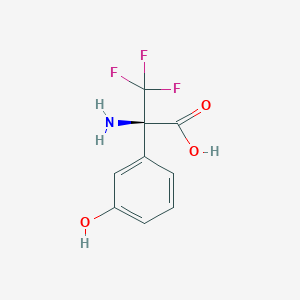
![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)
